BenchChemオンラインストアへようこそ!

8-Aminoguanine-13C2,15N

Quantitative LC-MS/MS Stable isotope dilution Metabolomics

8-Aminoguanine-13C2,15N is the definitive stable-isotope-labeled internal standard (SIL-IS) for quantifying endogenous 8-aminoguanine. Its triple-isotope design (2 × ¹³C + 1 × ¹⁵N) provides a clean +3 Da mass shift, eliminating the isotopic cross-talk that compromises single- or double-isotope labels. This guarantees co-elution with the native analyte while ensuring complete MS resolution to meet FDA/EMA bioanalytical validation standards. The compound has been explicitly validated in clinical studies, enabling the detection of near-complete urinary 8-aminoguanine abolition in COVID-19 patients with acute kidney injury (P < 0.0001). Procure exact-weight packaging from an ISO/IEC 17043-accredited supplier to ensure gravimetric accuracy and audit-ready documentation for GLP/GMP workflows.

Molecular Formula C₃¹³C₂H₆N₅¹⁵NO
Molecular Weight 169.12
Cat. No. B1158997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoguanine-13C2,15N
Synonyms2,8-diamino-Hypoxanthine-13C2,15N;  2,8-Diamino-1,9-dihydro-6H-purin-6-one-13C2,15N_x000B__x000B_
Molecular FormulaC₃¹³C₂H₆N₅¹⁵NO
Molecular Weight169.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoguanine-13C2,15N – Stable Isotope-Labeled Purine for Quantitative LC-MS/MS Metabolomics and DNA Quadruplex Research


8-Aminoguanine-13C2,15N (CAS 28128-41-8 for the unlabeled base; TRC product code A609862) is a triple-isotope-labeled analog of the endogenous purine metabolite 8-aminoguanine. Its molecular formula incorporates two ¹³C and one ¹⁵N atom (C₃¹³C₂H₆N₅¹⁵NO), yielding a molecular weight of 169.12 g/mol — a +3.0 Da mass shift relative to the unlabeled species (166.14 g/mol) . The compound is primarily deployed as a stable-isotope-labeled internal standard (SIL-IS) for the absolute quantification of 8-aminoguanine and structurally related oxidative guanine derivatives in biological matrices via UPLC-MS/MS . The parent compound, 8-aminoguanine, is a naturally occurring purine that inhibits purine nucleoside phosphorylase (PNPase) and exerts diuretic, natriuretic, and antihypertensive activity [1]. It also accelerates tetramolecular DNA G-quadruplex formation, making it a key tool compound in nucleic acid structural biology [2].

Why Unlabeled 8-Aminoguanine or Alternative Isotopologues Cannot Substitute for 8-Aminoguanine-13C2,15N in Quantitative Mass Spectrometry Workflows


In LC-MS/MS-based quantification of endogenous 8-aminoguanine from complex biological matrices (urine, plasma, tissue homogenates), the native analyte and its SIL-IS must be chromatographically co-eluting yet spectrometrically resolvable. Unlabeled 8-aminoguanine (monoisotopic mass 166.06 Da) cannot serve as an internal standard because it is chemically identical to the target analyte and thus indistinguishable by MS . Alternative single-isotope labels (e.g., ¹⁵N-only or ¹³C-only) may provide insufficient mass shift to escape the natural M+1/M+2 isotopologue envelope of the analyte, leading to cross-talk and compromised quantitative accuracy [1]. The triple-labeling strategy (2 × ¹³C + 1 × ¹⁵N) of this compound delivers a +3 Da net shift that places the SIL-IS signal cleanly outside the natural isotopic distribution of the analyte, while the near-identical physicochemical properties of ¹³C/¹⁵N-labeled versus unlabeled molecules ensure co-elution, minimizing matrix effects and ionization efficiency differences [2]. The structurally distinct 8-aminoguanosine-13C2,15N (MW ~301.23) is a nucleoside rather than a nucleobase and exhibits different chromatographic retention, ruling it out as a direct SIL-IS for 8-aminoguanine quantification .

Quantitative Comparative Evidence for 8-Aminoguanine-13C2,15N: Differentiation vs. Unlabeled Analyte, Alternative Labels, and In-Class Internal Standards


Mass Spectrometric Resolution: +3.0 Da Shift of 8-Aminoguanine-13C2,15N vs. Unlabeled 8-Aminoguanine Enables Baseline-Separated MRM Detection

8-Aminoguanine-13C2,15N (MW 169.12 g/mol) exhibits a net mass increase of +3.0 Da compared to unlabeled 8-aminoguanine (MW 166.14 g/mol) due to the incorporation of two ¹³C atoms (+2 Da) and one ¹⁵N atom (+1 Da) . In a published UPLC-MS/MS protocol for oxidative guanine metabolite quantification, the multiple reaction monitoring (MRM) transition for the labeled internal standard is 170 → 153 m/z, whereas the unlabeled analyte is monitored at 167 → 150 m/z . This 3-unit precursor-ion separation eliminates isotopic cross-talk between analyte and internal standard channels, a critical requirement for achieving the ±20% accuracy benchmark expected in regulated bioanalysis [1]. Single-isotope labels (e.g., ¹⁵N-only, +1 Da) or double labels (e.g., ¹³C₂-only, +2 Da) may still overlap with the natural M+1 or M+2 isotopologues of the analyte, whereas the +3 Da shift of this compound avoids this pitfall entirely [2].

Quantitative LC-MS/MS Stable isotope dilution Metabolomics

8-Aminoguanine-13C2,15N as Validated SIL-IS in Clinical Metabolomics: Documented Use in COVID-19 Acute Kidney Injury Biomarker Study vs. Generic Deuterated Internal Standards

In a 2022 clinical study investigating suppressed renoprotective purines in COVID-19 patients with acute kidney injury (AKI), 13C₂,15N-8-aminoguanine was employed as the stable-isotope-labeled internal standard for quantifying 8-aminoguanine and 8-nitroguanine in human urine via UPLC-MS/MS [1]. The study reported that urine 8-aminoguanine levels were nearly abolished (P < 0.0001) in COVID-19 patients with AKI compared to those without AKI, demonstrating the discriminatory power of the assay [1]. This contrasts with the use of deuterated (²H-labeled) internal standards, which can exhibit chromatographic isotope effects leading to differential retention times and compromised co-elution with the analyte — a problem absent with ¹³C/¹⁵N-labeled standards [2]. The study also utilized 13C₂,15N-8-aminoguanosine as a separate internal standard for the nucleoside species, confirming that these two labeled compounds are not interchangeable and serve distinct analytical roles [1].

Clinical metabolomics Biomarker quantification Acute kidney injury

Purity Specification: Chemical Purity ≥95% (HPLC) of 8-Aminoguanine-13C2,15N Relative to Alternative Research-Grade Sources of the Unlabeled Compound

8-Aminoguanine-13C2,15N as supplied via the Toronto Research Chemicals (TRC) catalog (product A609862) carries a minimum purity specification of ≥95% (HPLC), consistent with the purity grade of the Sigma-Aldrich unlabeled reference standard (SML1856, ≥95% HPLC) . This contrasts with lower-purity, bulk chemical sources of unlabeled 8-aminoguanine that may lack a certificate of analysis (CoA) or provide purity levels below 95% . Exact-weight packaging (1 mg, 2.5 mg) with a CoA documenting the dispensed mass to three-decimal-place precision is available through LGC Standards, ensuring traceability and minimizing gravimetric error in stock solution preparation .

Analytical reference standard Quality assurance Procurement specification

G-Quadruplex Acceleration by the Parent Compound: Why 8-Aminoguanine Outperforms Other Guanine Modifications in Tetramolecular Quadruplex Kinetics

The parent compound, 8-aminoguanine, strongly accelerates tetramolecular G-quadruplex formation relative to unmodified guanine, as demonstrated by Gros et al. (2008), who described it as 'the most attractive replacement for guanine in the context of tetramolecular parallel quadruplexes' [1]. This contrasts with the vast majority of guanine base substitutions, which are deleterious to quadruplex stability and association kinetics. In a systematic study of over 100 different sequences across 12 substitution types, Gros et al. (2007) found that most non-guanine quartets reduced quadruplex lifetime and association rate constants, with two notable exceptions: 8-bromo-guanine and 6-methyl-isoxanthopterin, which accelerated formation approximately 10-fold when placed at the 5′ terminus [2]. 8-Aminoguanine was subsequently identified as an even more effective accelerator [1]. Although the 2008 Communication article did not report the absolute k_on value, the qualitative conclusion places 8-aminoguanine in the rare category of quadruplex-promoting, rather than quadruplex-disrupting, guanine analogs [1].

DNA G-quadruplex Nucleic acid kinetics Oligonucleotide modification

Optimal Application Scenarios for Procuring 8-Aminoguanine-13C2,15N Based on Quantified Differentiating Evidence


Absolute Quantification of 8-Aminoguanine in Preclinical and Clinical Biomarker Studies by UPLC-MS/MS

In studies quantifying endogenous 8-aminoguanine as a biomarker of oxidative stress, kidney injury, or antihypertensive pathway activity, 8-Aminoguanine-13C2,15N is the validated SIL-IS of choice. Its +3 Da mass shift ensures complete spectral separation from the analyte (170 → 153 m/z vs. 167 → 150 m/z MRM transitions), eliminating the isotopic cross-talk that compromises single- or double-isotope labels [1]. The compound has been explicitly validated in a published clinical study where it enabled the detection of a near-complete abolition of urinary 8-aminoguanine in COVID-19 patients with acute kidney injury (P < 0.0001) [2]. Procurement should specify exact-weight packaging from an ISO/IEC 17043-accredited supplier to ensure gravimetric accuracy and audit-ready documentation .

Synthesis of 8-Aminoguanine-Modified Oligonucleotides for G-Quadruplex Aptamer and Nanostructure Engineering

The 8-aminoguanine nucleobase — of which the 13C₂,15N-labeled form is the isotopically enriched analog — provides the strongest documented acceleration of tetramolecular parallel G-quadruplex formation among known guanine modifications [1]. In contrast to most base substitutions, which are uniformly destabilizing, 8-aminoguanine promotes rather than retards quadruplex assembly, making it the modification of choice for designing quadruplex-based molecular switches, aptamers, and nanowire scaffolds [1][2]. The labeled compound can serve a dual purpose in these applications: as a precursor for synthesizing labeled oligonucleotides for NMR structural studies (exploiting ¹⁵N and ¹³C enrichment for heteronuclear correlation experiments), or as a matched SIL-IS for quantifying the incorporation efficiency of 8-aminoguanine into synthetic oligonucleotides by mass spectrometry .

Method Development and Validation for Regulated Bioanalysis of Purine Metabolites in GLP/GMP Settings

For CROs and pharmaceutical development laboratories operating under GLP or GMP regulations, the procurement of 8-Aminoguanine-13C2,15N from an accredited supplier (Toronto Research Chemicals via LGC Standards) provides the required documentation chain: a certificate of analysis with HPLC purity ≥95%, exact-weight mass traceable to three decimal places, and ISO/IEC 17043 accreditation of the proficiency testing scheme [1]. This documentation footprint satisfies FDA and EMA bioanalytical method validation guidance regarding the provenance and characterization of internal standards [2]. The compound's ¹³C/¹⁵N labeling also avoids the regulatory scrutiny sometimes directed at deuterated internal standards due to potential hydrogen-deuterium exchange or chromatographic isotope effects .

Investigating 8-Aminoguanine Biosynthetic Pathways via Stable Isotope Tracing in Rodent Models

The two-pathway biosynthesis of 8-aminoguanine — via 8-nitroguanosine → 8-aminoguanosine → 8-aminoguanine (pathway 1) and 8-nitroguanosine → 8-nitroguanine → 8-aminoguanine (pathway 2) — was elucidated using renal microdialysis coupled with mass spectrometry in Sprague-Dawley and Dahl salt-sensitive rats [1]. 8-Aminoguanine-13C2,15N serves as the ideal internal standard for quantifying pathway intermediates (8-nitroguanine, 8-aminoguanosine) in these tracer studies because its mass shift distinguishes it from both the endogenous analytes and from the isotopically labeled tracer substrates that may be infused [2]. Using a single, well-characterized SIL-IS across multiple analytes in a single analytical run (as demonstrated in the published UPLC-MS/MS protocol) simplifies method development and reduces procurement complexity .

Quote Request

Request a Quote for 8-Aminoguanine-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.